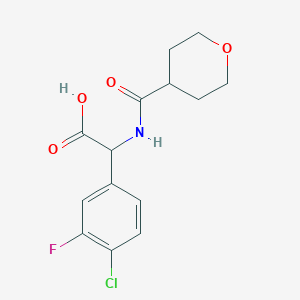![molecular formula C20H20N2O4 B6664014 6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664014.png)
6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid is a complex organic compound that features a benzofuran moiety, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using Suzuki-Miyaura cross-coupling.
Final Assembly: The final step involves the coupling of the benzofuran and pyridine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogens and nitro groups are common substituents introduced via electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and its derivatives share structural similarities and biological activities.
Pyridine Carboxylic Acids: Compounds like nicotinic acid and isonicotinic acid are structurally related and have similar chemical properties.
Uniqueness
6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid is unique due to the combination of the benzofuran and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
6-[1-(1-benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-11-22(19(23)15-8-6-9-16(21-15)20(24)25)13(2)18-12-14-7-4-5-10-17(14)26-18/h4-10,12-13H,3,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPYWDSJZRBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C1=CC2=CC=CC=C2O1)C(=O)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chloro-3-fluorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6663932.png)
![2-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6663940.png)
![2-(4-Chloro-3-fluorophenyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]acetic acid](/img/structure/B6663948.png)
![2-(4-Chloro-3-fluorophenyl)-2-[[2-(oxolan-2-yl)acetyl]amino]acetic acid](/img/structure/B6663950.png)
![2-Ethyl-2-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6663958.png)
![2-(4-Chloro-3-fluorophenyl)-2-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6663966.png)

![6-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663990.png)
![4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663997.png)
![2-[2-[(4-Phenylcyclohexyl)carbamoyl]phenyl]sulfanylpropanoic acid](/img/structure/B6664003.png)
![4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664025.png)
![2-[(3-Chloro-4-methylphenyl)-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6664031.png)
![4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664037.png)
![6-[3-(3-Methylbutoxy)pyrrolidine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B6664046.png)
